5-Amino-7-((4-nitrobenzyl)thio)-3-(beta-D-ribofuranosyl)pyrazolo(4,3-d )pyrimidine
Description
5-Amino-7-((4-nitrobenzyl)thio)-3-(beta-D-ribofuranosyl)pyrazolo(4,3-d )pyrimidine is a useful research compound. Its molecular formula is C17H18N6O6S and its molecular weight is 434.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-Amino-7-((4-nitrobenzyl)thio)-3-(beta-D-ribofuranosyl)pyrazolo(4,3-d)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antitumor, antimycobacterial, and antiviral activities, supported by various research findings and data tables.
Chemical Structure and Properties
The molecular formula of 5-Amino-7-((4-nitrobenzyl)thio)-3-(beta-D-ribofuranosyl)pyrazolo(4,3-d)pyrimidine is . Its structure features a pyrazolo-pyrimidine core with a ribofuranosyl moiety and a nitrobenzyl thio group, which are critical for its biological activity.
Antimycobacterial Activity
Recent studies have highlighted the compound's potential as an antimycobacterial agent. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against Mycobacterium tuberculosis:
Compound | MIC (μM) | Cytotoxicity (MRC-5 CC50) |
---|---|---|
5-Amino-7-((4-nitrobenzyl)thio)-3-(beta-D-ribofuranosyl)pyrazolo(4,3-d)pyrimidine | 0.6 | >64 |
Control (Isoniazid) | 0.15 | Not applicable |
The compound exhibited submicromolar activity against M. tuberculosis without significant cytotoxicity to human fibroblasts (MRC-5), indicating a favorable therapeutic index .
Antitumor Activity
Pyrazole derivatives, including the compound , have shown promise as antitumor agents. Research indicates that modifications in the pyrazole structure can lead to enhanced inhibitory activity against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 and MDA-MB-231
- Results : Compounds with specific substitutions demonstrated significant cytotoxic effects, particularly when combined with doxorubicin, suggesting a synergistic effect that warrants further investigation .
Antiviral Activity
The antiviral efficacy of pyrazolo[3,4-d] pyrimidine derivatives has been explored against viruses such as herpes simplex virus type-1 (HSV-1). The following data illustrates the potency of related compounds:
Compound | IC50 (μM) |
---|---|
Pyrazolo derivative A | 0.20 |
Pyrazolo derivative B | 0.21 |
Lead molecule (TBZ-1) | 0.35 |
These findings indicate that structural modifications can significantly enhance antiviral activity, making this class of compounds promising candidates for further development .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Key observations include:
- Substituents : The presence of electron-withdrawing groups (like nitro groups) on the aromatic ring enhances biological activity.
- Core Modifications : Alterations in the pyrazole or pyrimidine core can lead to variations in potency against specific targets.
Case Studies
- Antimycobacterial Study : A study evaluated the compound's effectiveness against drug-resistant strains of M. tuberculosis, demonstrating that it retains efficacy even in resistant isolates due to its unique activation pathway involving F420-dependent nitroreductase .
- Antitumor Synergy : In vitro assays showed that combining pyrazole derivatives with established chemotherapeutics like doxorubicin resulted in enhanced cytotoxicity in breast cancer cell lines, particularly in those with poor prognostic indicators .
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-[2-amino-6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O6S/c18-17-20-14-11(19-7-22(14)16-13(26)12(25)10(5-24)29-16)15(21-17)30-6-8-1-3-9(4-2-8)23(27)28/h1-4,7,10,12-13,16,24-26H,5-6H2,(H2,18,20,21)/t10-,12-,13-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRSNNJIJEZWSBU-XNIJJKJLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC(=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CSC2=NC(=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601017107 | |
Record name | 6-S-[(4-Nitrophenyl)methyl]-6-thioguanosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601017107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13153-27-0, 129970-97-4 | |
Record name | 6-(4-Nitrobenzylthio)guanosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013153270 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nitrobenzylthioguanine formycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129970974 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-S-[(4-Nitrophenyl)methyl]-6-thioguanosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601017107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.